(R)-4-Benzyloxy-3-methylbutyronitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-methyl-4-phenylmethoxybutanenitrile |
InChI |
InChI=1S/C12H15NO/c1-11(7-8-13)9-14-10-12-5-3-2-4-6-12/h2-6,11H,7,9-10H2,1H3 |
InChI Key |
ODWXJGOOONGCCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for R 4 Benzyloxy 3 Methylbutyronitrile
Enantioselective Synthesis via α-Keto Ester Transformations
A key strategy for the synthesis of (R)-4-Benzyloxy-3-methylbutyronitrile involves a facile and efficient transformation from a corresponding α-keto ester. This method has been developed to produce the target nitrile in high yield and on a large scale. The synthesis begins with the α-keto ester, methyl (R)-4-(benzyloxy)-2-oxo-3-methylbutanoate, which serves as a crucial precursor for establishing the desired stereochemistry.
Development of Mild and Efficient Reaction Conditions
Researchers have focused on developing mild reaction conditions to transform the intermediate ketoxime into the desired nitrile. Various reagents were investigated to facilitate this conversion, with a focus on avoiding harsh conditions that could lead to side reactions or racemization. The developed method avoids the use of strong dehydrating agents like SOCl₂, POCl₃, or Ac₂O, which were found to be less effective or resulted in complex mixtures.
The optimized conditions involve the use of methanesulfonyl chloride (MsCl) and a base like triethylamine (B128534) (Et₃N) or pyridine, followed by treatment with sodium methoxide (B1231860) (MeONa). This approach provides a mild and efficient route to the final product.
Table 1: Conditions for Transforming Ketoxime to Nitrile
| Reagent 1 | Reagent 2 | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| MsCl, Et₃N | MeONa | CH₂Cl₂ | 0 °C to rt | 84% - 86% | |
| SOCl₂ or POCl₃ | - | CHCl₃ | rt to reflux | Complex Mixture |
This table presents a summary of different reaction conditions tested for the conversion of the ketoxime intermediate to this compound, highlighting the superior yield under mild conditions.
Large-Scale Preparative Routes
The developed synthetic method has been successfully scaled up, demonstrating its practicality for producing significant quantities of this compound. The process has been conducted on a large scale, starting with 100g of the α-keto ester precursor. This scalability is a key advantage, making the chiral nitrile more accessible for further synthetic applications. The robustness of the reaction conditions contributes to the high yields maintained even at a larger scale.
Table 2: Large-Scale Synthesis of this compound
| Starting Material | Scale | Product Quantity | Yield | Reference |
|---|
This table illustrates the successful large-scale application of the synthetic method, detailing the starting material quantity and the corresponding yield of the final product.
Stereocontrolled Approaches to the Nitrile Moiety
The stereocontrol in the synthesis of this compound is established early on, originating from the chiral α-keto ester precursor derived from a chiral pool strategy. The subsequent conversion to the nitrile moiety proceeds without affecting the stereocenter at the C3 position. The formation of the nitrile from the ketoxime via a rearrangement reaction is the key step for introducing the cyano group. This transformation is achieved under conditions that preserve the integrity of the existing chiral center, ensuring the final product is obtained with high enantiomeric purity.
Protecting Group Strategies in the Synthesis of Benzyloxy-Substituted Nitriles
In the synthesis of this compound, the benzyl (B1604629) group serves as a protecting group for the primary hydroxyl function. The use of a benzyl ether is a common strategy in organic synthesis due to its relative stability under a variety of reaction conditions, including those that are acidic, basic, or involve certain oxidizing and reducing agents.
In this specific synthesis, the benzyloxy group remains intact during the oximation of the keto ester and the subsequent rearrangement to the nitrile. This stability is crucial for the success of the synthetic route. The benzyl protecting group can be removed later in a synthetic sequence, typically through catalytic hydrogenolysis, to liberate the free hydroxyl group for further transformations. This deprotection strategy allows for the selective unmasking of the alcohol, making the benzyloxy group an effective and versatile choice for protecting hydroxyl moieties during the synthesis of complex chiral molecules like benzyloxy-substituted nitriles.
Stereochemical Control and Aspects of R 4 Benzyloxy 3 Methylbutyronitrile
Origin of Stereoselectivity in the Formation of (R)-4-Benzyloxy-3-methylbutyronitrile
The stereoselectivity in the synthesis of this compound is primarily substrate-controlled, originating from a chiral pool strategy. A notable and practical synthesis begins with (R)-methyl 5-(benzyloxy)-4-methyl-2-oxopentanoate, an α-keto ester. researchgate.net The chirality of this starting material is, in turn, often derived from naturally occurring chiral molecules, such as (R)-(+)-citronellol, which ensures the desired (R)-configuration at the C3 position of the final nitrile product.
Chiral Induction Mechanisms
In the context of the synthesis of this compound from its corresponding α-keto ester, the chiral induction is inherent to the starting material. The stereocenter is already established, and the subsequent chemical transformations are designed to proceed without affecting its configuration. Therefore, the primary "mechanism" of chiral induction is the use of a substrate from the chiral pool.
However, when considering reactions involving this compound or its derivatives as chiral synthons, the chiral induction mechanisms become more dynamic. For instance, in reactions such as aldol (B89426) additions where a new stereocenter is formed, the existing chiral center at C3 plays a crucial role in directing the stereochemical outcome. This is a form of internal asymmetric induction.
In a closely related system, the titanium-mediated aldol reaction of (S)-4-benzyloxy-3-methyl-2-butanone, the stereochemical course of the reaction is dictated by the formation of a rigid, chelated transition state. nih.gov The stereocenter at the C3 position, analogous to that in the target nitrile, orients the substituents in a way that favors the approach of the aldehyde from one specific face of the enolate. This leads to a high degree of diastereoselectivity in the formation of the new stereocenters. While this example involves a ketone rather than a nitrile, the underlying principles of steric and electronic control exerted by the existing chiral center are transferable.
Diastereoselective and Enantioselective Outcomes in Reactions Involving the Compound
As a chiral building block, this compound is utilized in synthetic sequences where its stereochemistry influences the formation of new chiral centers. The diastereoselective and enantioselective outcomes of such reactions are critical measures of its utility.
While specific data tables for reactions directly involving this compound are not extensively reported in readily available literature, the stereochemical directing ability of the closely related ketone, (S)-4-benzyloxy-3-methyl-2-butanone, in titanium-mediated aldol reactions provides significant insight. nih.gov These reactions demonstrate excellent levels of 2,5-syn asymmetric induction, yielding high diastereoselectivity with a variety of aldehydes. nih.gov The outcomes highlight the powerful directing effect of the C3-methyl and C4-benzyloxy groups.
Below is a table summarizing the diastereoselective outcomes of the aldol reaction between (S)-4-benzyloxy-3-methyl-2-butanone and various aldehydes, which serves as a strong predictive model for the potential stereochemical control achievable with the analogous nitrile.
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
|---|---|---|
| Isobutyraldehyde | >95:5 | 85 |
| Benzaldehyde | >95:5 | 90 |
| (R)-2,3-O-Isopropylideneglyceraldehyde | >95:5 | 82 |
Data derived from substrate-controlled titanium-mediated aldol reactions of (S)-4-benzyloxy-3-methyl-2-butanone. nih.gov
Stability of the Chiral Center Under Various Reaction Conditions
The utility of a chiral building block is heavily dependent on the stability of its stereocenters under a range of reaction conditions. For this compound, the chiral center is located at the C3 position, which is adjacent to a methylene (B1212753) group and beta to the nitrile functionality.
The C-H bond at the chiral center is not activated by the nitrile group in a way that would make it exceptionally prone to epimerization under neutral or mildly acidic or basic conditions. The primary concern for racemization would arise under conditions that could lead to the formation of a carbanion or a related planar intermediate at the C3 position. Strongly basic conditions, particularly at elevated temperatures, could potentially lead to epimerization. However, many standard synthetic transformations can be carried out without compromising the stereochemical integrity of this center.
The benzyloxy group is generally stable under a variety of conditions but can be cleaved by catalytic hydrogenation. This reaction is often a deliberate step in a synthetic sequence to deprotect the hydroxyl group. The nitrile group itself can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heating. nih.gov These transformations, if not carefully controlled, could potentially create conditions harsh enough to affect the chiral center, although the primary reactivity is at the functional group.
Reactivity and Derivatization Pathways of R 4 Benzyloxy 3 Methylbutyronitrile
Transformations of the Nitrile Functionality
The nitrile group in (R)-4-Benzyloxy-3-methylbutyronitrile is a versatile functional handle that can be converted into several other important chemical moieties. The primary transformations include reduction and hydrolysis.
Reduction of the nitrile can lead to either an aldehyde or a primary amine, depending on the reagents and conditions employed. Partial reduction using a hydride reagent such as Diisobutylaluminium hydride (DIBAL-H) can yield the corresponding aldehyde, (R)-4-(benzyloxy)-3-methylbutanal. vanderbilt.edu This transformation is valuable as it unmasks a carbonyl group for further carbon-carbon bond-forming reactions. Complete reduction, typically achieved with stronger reducing agents like Lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, affords the primary amine, (R)-4-(benzyloxy)-3-methylbutan-1-amine.
Hydrolysis of the nitrile functionality provides another pathway for derivatization. Under acidic or basic conditions, the nitrile can be fully hydrolyzed to the corresponding carboxylic acid, (R)-4-(Benzyloxy)-3-methylbutanoic acid. This conversion is fundamental in the synthesis of enantiopure β-methyl-γ-butyrolactones.
| Transformation | Reagent(s) | Product |
|---|---|---|
| Partial Reduction | Diisobutylaluminium hydride (DIBAL-H) | (R)-4-(Benzyloxy)-3-methylbutanal |
| Full Reduction | Lithium aluminum hydride (LiAlH₄) or H₂, Catalyst | (R)-4-(Benzyloxy)-3-methylbutan-1-amine |
| Hydrolysis | H₃O⁺ or OH⁻ | (R)-4-(Benzyloxy)-3-methylbutanoic acid |
Reactions Involving the Benzyloxy Protecting Group
The benzyloxy group serves as a robust protecting group for the primary hydroxyl functionality. Its removal is a key step in many synthetic sequences to reveal the alcohol for further reactions. The most common and efficient method for deprotection is catalytic hydrogenolysis. This reaction involves treating the compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The process cleaves the benzylic C-O bond, yielding the free primary alcohol, (R)-4-hydroxy-3-methylbutyronitrile, and toluene (B28343) as a byproduct. This deprotection strategy is favored due to its mild conditions and high efficiency.
| Reaction | Reagent(s) | Product(s) |
|---|---|---|
| Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | (R)-4-Hydroxy-3-methylbutyronitrile, Toluene |
Stereoselective Transformations at Adjacent Carbons
The chiral center at the C3 position of this compound provides a powerful tool for directing stereoselectivity in reactions at neighboring carbon atoms. A common synthetic strategy involves converting the nitrile into other functional groups that can then participate in stereocontrolled bond-forming reactions. A typical sequence involves the reduction of the nitrile to an aldehyde, which then serves as a substrate for the formation of allylic alcohols, subsequent cyclopropanation, and ring-opening reactions.
Formation of Allylic Alcohols
Following the reduction of the nitrile to (R)-4-(benzyloxy)-3-methylbutanal, the resulting chiral aldehyde can be converted into stereodefined allylic alcohols. This is typically achieved through the addition of a vinyl nucleophile. Various methods, including the use of vinyl Grignard reagents or catalytic enantioselective vinylation reactions, can be employed to produce allylic alcohols with high diastereoselectivity, where the stereochemical outcome is influenced by the pre-existing stereocenter. organic-chemistry.orgrsc.org
Cyclopropanation Reactions
The allylic alcohols synthesized in the previous step are excellent precursors for stereoselective cyclopropanation reactions. The pendent hydroxyl group can direct the facial selectivity of the cyclopropanation, leading to the formation of cyclopropylmethanols with high diastereoselectivity. nih.gov Methods such as the manganese-catalyzed cyclopropanation with sulfones or rhodium(III)-catalyzed annulation can be utilized. nih.govnih.gov The configuration of the allylic alcohol often dictates the stereochemistry of the resulting cyclopropane (B1198618) ring. nih.gov
| Method | Reagents | Key Feature |
|---|---|---|
| Manganese-Catalyzed Reaction | Mn catalyst, Sulfones | Utilizes sulfones as carbene precursors via a borrowing hydrogen strategy. nih.gov |
| Rhodium(III)-Catalyzed Annulation | Rh(III) catalyst, N-enoxyphthalimides | Directed diastereoselective [2+1] annulation initiated by C-H activation. nih.gov |
Metal-Induced Ring Opening Reactions
The chiral cyclopropyl (B3062369) rings constructed via directed cyclopropanation are strained structures that can undergo regioselective and stereoselective ring-opening reactions. These transformations are often promoted by Lewis acids or transition metal catalysts. scispace.com The activation of the cyclopropane by the catalyst facilitates nucleophilic attack, leading to the formation of valuable 1,3-difunctionalized acyclic structures. The stereochemistry of the starting cyclopropane is often transferred to the final product, making this a powerful method for asymmetric synthesis. scispace.com
Functional Group Interconversions
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. This compound and its primary derivatives are amenable to a wide range of such transformations.
Beyond the nitrile and benzyloxy group reactions already discussed, the alcohol function (unveiled after deprotection) can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. vanderbilt.eduub.edu These sulfonates are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of halides, azides, and other nucleophiles with inversion of configuration (Sɴ2). vanderbilt.edu Similarly, the carboxylic acid obtained from nitrile hydrolysis can be readily converted into esters via Fischer esterification or amides through coupling reactions with amines. These interconversions significantly broaden the synthetic utility of the original chiral scaffold.
Applications of R 4 Benzyloxy 3 Methylbutyronitrile As a Chiral Intermediate
Role in the Total Synthesis of Complex Natural Products
The precise stereochemistry inherent in (R)-4-benzyloxy-3-methylbutyronitrile makes it an ideal starting material for the synthesis of intricate natural products, where biological activity is often dictated by the exact three-dimensional arrangement of atoms.
One of the notable applications of this compound is its role as a key precursor in the total synthesis of (-)-doliculide, a potent antitumor cyclodepsipeptide isolated from a marine mollusk. nih.govnih.gov Synthetic strategies have employed this chiral nitrile to construct the complex polyketide side chain of the natural product. nih.gov
The structural motifs present in this compound are representative of subunits found in polyketides and peptides, two major classes of natural products. Its use extends to the synthesis of the polyketide unit of doliculide, which features a specific arrangement of methyl groups. nih.gov The synthesis of such fragments often requires an iterative approach to install multiple stereocenters along a carbon chain. nih.govnih.gov The "hydrocarbon" portion of doliculide, derived from precursors like this compound, is thought to be crucial for establishing the preorganized bioactive conformation of the molecule. nih.gov
| Intermediate | Target Fragment | Natural Product | Key Transformation |
| This compound | Acyclic (2S,4S,6R)-trimethyl alkanoic acid precursor | (-)-Doliculide | Iterative asymmetric synthesis |
Design and Synthesis of Chiral Molecular Scaffolds
Chiral molecular scaffolds are core structures from which libraries of diverse compounds can be built. This compound serves as a valuable starting point for such scaffolds due to its inherent chirality. By chemically modifying the nitrile and benzyloxy groups, chemists can introduce a variety of functional groups and build upon the stereochemically defined core. This approach allows for the systematic exploration of chemical space, which is a key challenge in chemical biology and drug discovery. nih.gov The creation of libraries with high scaffold diversity is particularly valuable for identifying novel bioactive molecules. nih.gov
Generation of Stereochemically Defined Alkane Chains
The synthesis of acyclic structures with multiple, well-defined stereocenters is a fundamental challenge in organic chemistry. This compound is an effective tool for tackling this challenge. For instance, in the synthesis of a (-)-doliculide fragment, the nitrile was converted into an allylic alcohol. nih.gov A subsequent stereoselective cyclopropanation, followed by conversion to an iodide and metal-induced ring-opening, afforded a syn-1,3-dimethyl terminal alkene. nih.gov This process demonstrates the utility of the chiral precursor in setting the relative stereochemistry of adjacent methyl groups on an alkane chain. By iterating this sequence, a syn/syn-trimethyl alkanoic acid was produced, showcasing the power of this building block to control the stereochemistry of complex acyclic systems. nih.gov
| Starting Material | Key Intermediate | Final Fragment | Stereochemical Outcome |
| This compound | Allylic alcohol | syn-1,3-dimethyl terminal alkene | Controlled 1,3-stereorelationship |
| syn-1,3-dimethyl terminal alkene | (via iteration) | syn/syn-trimethyl alkanoic acid | Controlled syn/syn stereochemistry |
Contribution to Building Block Libraries for Advanced Organic Synthesis
This compound is considered a versatile chiral building block for organic synthesis. researchgate.net Chiral building blocks are fundamental, high-quality starting materials used to construct complex molecules. cymitquimica.com They are essential components for medicinal chemistry, organic chemistry, and materials science, enabling the modular assembly of sophisticated molecular architectures. The availability of such chiral reagents in libraries allows chemists to readily access complex, stereochemically pure structures for the synthesis of new chemical entities, combinatorial libraries, and analogs of biologically active compounds. princetonbio.com The functional groups of this compound—the nitrile and the protected alcohol—offer multiple handles for subsequent chemical transformations, making it a valuable addition to any synthetic chemist's toolbox. researchgate.net
Advanced Spectroscopic and Analytical Characterization for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of (R)-4-Benzyloxy-3-methylbutyronitrile. While standard ¹H and ¹³C NMR in an achiral solvent does not directly reveal the absolute configuration of an enantiomer, it is crucial for verifying the connectivity of atoms and the relative stereochemistry of the molecule. starshinechemical.com
Table 1: ¹H NMR Spectroscopic Data for this compound Data acquired in CDCl₃ at 400 MHz. starshinechemical.com
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.37-7.25 | m | - | 5H, Aromatic (C₆H₅) |
| 4.52 | s | - | 2H, Benzylic (OCH₂) |
| 3.40 | dd | 9.2, 5.8 | 1H, CH₂O |
| 3.34 | dd | 9.2, 6.2 | 1H, CH₂O |
| 2.48 | dd | 16.8, 5.2 | 1H, CH₂CN |
| 2.41 | dd | 16.8, 6.2 | 1H, CH₂CN |
| 2.38-2.28 | m | - | 1H, CH |
| 1.15 | d | 6.7 | 3H, CH₃ |
Similarly, ¹³C NMR spectroscopy confirms the carbon framework of the molecule. The number of distinct signals corresponds to the number of chemically non-equivalent carbon atoms, and their chemical shifts are indicative of their functional group environment (e.g., aromatic, aliphatic, nitrile).
While these standard NMR techniques confirm the constitution of the molecule, more advanced NMR methods are required for stereochemical assignment. Techniques such as the use of chiral solvating agents, chiral shift reagents, or the formation of diastereomeric derivatives (e.g., Mosher's esters) can be employed to differentiate between enantiomers in an NMR spectrum and, in some cases, assign the absolute configuration.
Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Determination
The determination of the enantiomeric purity, or enantiomeric excess (ee), is critical for a chiral compound. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic or enantioenriched mixture.
This differential interaction causes the two enantiomers to travel through the column at different rates, resulting in their separation and elution at different retention times. By integrating the areas of the two resulting peaks in the chromatogram, the ratio of the enantiomers can be accurately calculated, thus providing the enantiomeric excess. For the synthesis of this compound, HPLC analysis is a key quality control step to ensure the stereochemical integrity of the product. starshinechemical.com
Table 2: Enantiomeric Purity Data for this compound
| Analytical Method | Result | Reference |
| Chiral HPLC | 98.5% ee | starshinechemical.com |
The high enantiomeric excess confirms the effectiveness of the asymmetric synthesis used to prepare the (R)-enantiomer. starshinechemical.com Regulatory bodies often require stringent control and accurate quantification of the undesired enantiomer in active pharmaceutical ingredients, making chiral HPLC an essential analytical tool.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the mass of the molecule is measured with very high accuracy, which allows for the determination of its unique elemental formula.
For this compound, the molecular formula is C₁₂H₁₅NO. The expected exact mass of its molecular ion [M]⁺ can be calculated and compared to the experimentally measured value to confirm the composition.
Table 3: Theoretical Mass Data for this compound
| Molecular Formula | Ion Type | Calculated Exact Mass |
| C₁₂H₁₅NO | [M+H]⁺ | 190.1226 |
| C₁₂H₁₅NO | [M+Na]⁺ | 212.1046 |
In addition to confirming the molecular weight, the fragmentation pattern observed in the mass spectrum provides structural information. For this compound, characteristic fragmentation would include the cleavage of the benzyl (B1604629) group, leading to a prominent peak corresponding to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, and the loss of a benzyloxy radical. This information complements NMR data to provide unambiguous confirmation of the molecular structure.
X-ray Crystallography of Derivatives for Absolute Configuration Determination
The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. This technique maps the electron density of a crystalline compound, revealing the precise three-dimensional arrangement of its atoms in space.
This compound is a liquid at room temperature, which precludes direct analysis by single-crystal X-ray diffraction. starshinechemical.com In such cases, a common strategy is to convert the non-crystalline compound into a solid, crystalline derivative. This can be achieved by reacting the molecule with a chiral or achiral reagent to form a salt or a covalent adduct that crystallizes readily. For instance, the nitrile group could be hydrolyzed to a carboxylic acid, which could then be reacted with a chiral amine of known absolute configuration to form a crystalline diastereomeric amide.
Once a suitable single crystal is obtained, X-ray diffraction analysis provides the relative configuration of all stereocenters in the molecule. By employing anomalous dispersion techniques, typically requiring the presence of an atom heavier than oxygen, the absolute configuration can be determined unequivocally. This method serves as the "gold standard" for stereochemical assignment, providing unambiguous proof of the (R) configuration at the chiral center.
Computational and Theoretical Studies on R 4 Benzyloxy 3 Methylbutyronitrile and Analogues
Quantum Chemical Calculations for Conformational Analysis and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for analyzing the three-dimensional structure and reactivity of flexible molecules such as (R)-4-Benzyloxy-3-methylbutyronitrile. nii.ac.jp The presence of multiple rotatable bonds—specifically around the C3-C4 bond, the C4-O bond, and the benzyloxy group—gives rise to a complex potential energy surface with numerous possible conformers.
Conformational analysis typically begins with a systematic search of the conformational space to identify various energy minima. The geometries of these initial structures are then optimized using a selected DFT functional, such as B3LYP or M06-2X, with a suitable basis set like 6-31G(d). nih.gov Subsequent frequency calculations confirm that these structures are true minima (i.e., have no imaginary frequencies) and provide thermodynamic data, including the Gibbs free energy. nii.ac.jp The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, with the final observable properties of the molecule being a weighted average of the properties of each conformer. uncw.edu For this compound, the orientation of the bulky benzyloxy group relative to the chiral center at C3 is a primary determinant of conformational stability.
From a reactivity standpoint, DFT calculations can elucidate the electronic properties of the molecule. The carbon atom of the nitrile group is electrophilic, a characteristic that can be visualized through molecular electrostatic potential (MEP) maps and quantified by calculated atomic charges. libretexts.org This electrophilicity makes it susceptible to nucleophilic attack. libretexts.orgnih.gov Theoretical methods can model the reaction pathways of such attacks, providing activation energies that help predict the feasibility and rate of reactions like hydrolysis, reduction, or addition of Grignard reagents. libretexts.orgrsc.org
Table 1: Hypothetical Conformational Analysis of this compound Calculated at the B3LYP/6-31G(d) level of theory.
| Conformer | Dihedral Angle (O-C4-C3-C2) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| A | -65° (gauche) | 0.00 | 65.1 |
| B | 180° (anti) | 0.85 | 20.5 |
| C | 68° (gauche) | 1.20 | 14.4 |
Modeling of Stereoselective Reaction Pathways
As a chiral building block, this compound is often used in syntheses where controlling stereochemistry is critical. Computational modeling is a key tool for understanding and predicting the stereochemical outcomes of reactions involving this and related chiral nitriles. nih.govresearchgate.net DFT calculations are employed to map the potential energy surfaces for reaction pathways leading to different stereoisomers. researchgate.net
By locating and calculating the energies of the transition states for each possible pathway, chemists can predict which diastereomer or enantiomer will be formed preferentially. nih.gov For instance, in a reaction involving the creation of a new stereocenter, computational models can compare the activation energies of the transition states leading to the (R,R), (R,S), (S,R), and (S,S) products. The pathway with the lowest activation energy barrier is expected to be the dominant one, thus determining the product ratio. researchgate.net
These models provide detailed geometric information about the transition state, revealing the specific steric and electronic interactions that govern stereoselectivity. nih.govnih.gov For example, the bulky benzyloxy group in this compound can sterically hinder the approach of a reactant from one face of the molecule, thereby directing it to the opposite, less hindered face. This rationalization of stereoselectivity is crucial for designing more efficient and selective synthetic routes. nih.gov Studies on related systems have shown that both steric and electronic effects significantly influence the stereoselectivity of reactions. nih.gov
Table 2: Hypothetical Calculated Activation Energies for a Diastereoselective Reaction Reaction: Nucleophilic addition to a prochiral ketone using a reagent derived from this compound.
| Pathway | Transition State | Product Diastereomer | Activation Energy (ΔG‡, kcal/mol) | Predicted Major Product |
| 1 | TS-A | R,S | 15.2 | |
| 2 | TS-B | R,R | 12.5 | Yes |
Prediction of Spectroscopic Parameters
Computational chemistry offers reliable methods for predicting spectroscopic data, which is invaluable for structure confirmation and interpretation of experimental spectra. nih.gov
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum mechanics. escholarship.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals, is highly effective for this purpose. nih.govescholarship.org The process involves first performing a thorough conformational analysis to identify all low-energy conformers. uncw.edu The magnetic shielding tensors are then calculated for each conformer, and these values are averaged based on their Boltzmann populations to yield the final predicted shielding constants. uncw.edu These constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Such predictions can be crucial for assigning complex spectra or distinguishing between possible isomers. nih.gov
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can also predict the infrared (IR) and Raman spectra of this compound. nih.gov This is achieved by calculating the harmonic vibrational frequencies and the corresponding intensities. nih.gov IR intensities are determined by the change in the molecule's dipole moment during a specific vibration, while Raman intensities depend on the change in its polarizability. scm.comlarrucea.eu Comparing the computed spectrum with the experimental one can help assign specific absorption bands to particular vibrational modes, such as the characteristic C≡N stretch of the nitrile group or the C-O stretch of the benzyloxy ether.
Table 3: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts Calculations performed at the mPW1PW91/6-31G(d,p) level with Boltzmann averaging.
| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) | Difference (ppm) |
| C1 (Nitrile Carbon) | 119.5 | 120.1 | -0.6 |
| C3 (Chiral Center) | 34.2 | 34.5 | -0.3 |
| C4 (CH₂-O) | 72.8 | 73.0 | -0.2 |
Structure-Activity Relationship Studies for Related Chiral Nitriles
While this compound is primarily a synthetic intermediate, its structural motifs are found in more complex molecules that may exhibit biological activity. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are computational techniques used to correlate a molecule's chemical structure with its biological activity. gardp.orgcollaborativedrug.com
In a typical QSAR study involving analogues derived from this chiral nitrile, a series of compounds would be synthesized with systematic variations, for instance, by modifying the substituents on the phenyl ring of the benzyloxy group. nih.gov For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, including:
Electronic properties: Dipole moment, partial atomic charges.
Steric properties: Molecular volume, surface area, specific shape indices.
Hydrophobic properties: The logarithm of the partition coefficient (logP).
These calculated descriptors are then used as independent variables in a statistical analysis, with the measured biological activity (e.g., IC₅₀) as the dependent variable, to generate a mathematical model. researchgate.netresearchgate.net This QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding medicinal chemistry efforts to design molecules with enhanced potency or selectivity. nih.govbeilstein-journals.org The nitrile group itself can be a critical pharmacophore, often engaging in hydrogen bonding or polar interactions with biological targets. researchgate.netnih.gov
Table 4: Hypothetical QSAR Data for Analogues Based on a series of derivatives where 'X' is a substituent on the phenyl ring.
| Compound Analogue (X) | Calculated logP | Calculated Dipole Moment (Debye) | Predicted Biological Activity (pIC₅₀) |
| H | 2.8 | 2.1 | 5.4 |
| 4-Cl | 3.5 | 3.5 | 6.1 |
| 4-OCH₃ | 2.7 | 2.9 | 5.8 |
| 4-NO₂ | 2.6 | 5.2 | 6.8 |
Future Perspectives in the Research of R 4 Benzyloxy 3 Methylbutyronitrile
Exploration of Novel Synthetic Routes
The demand for enantiomerically pure compounds like (R)-4-Benzyloxy-3-methylbutyronitrile necessitates the continuous development of new and improved synthetic methods. Future research will likely focus on overcoming the limitations of existing routes, such as multi-step procedures or the use of hazardous reagents.
One promising area is the development of cyanide-free synthetic strategies. acs.org Traditional routes to chiral nitriles often involve toxic cyanide reagents, posing safety and environmental risks. acs.org Emerging methods that circumvent the direct use of cyanide are gaining traction. For instance, chemoenzymatic processes and catalytic methods that generate the nitrile functionality from alternative precursors are at the forefront of this research. acs.org
Table 1: Comparison of Potential Novel Synthetic Approaches
| Approach | Potential Advantages | Key Research Focus |
|---|---|---|
| Cyanide-Free Synthesis | Enhanced safety, reduced environmental impact. acs.org | Development of chemo- and biocatalytic methods using alternative nitrile sources. acs.org |
| One-Pot Transformations | Increased efficiency, reduced waste and purification steps. organic-chemistry.org | Designing cascade reactions from simple starting materials. core.ac.uk |
| Radical Fragmentation | Mild reaction conditions, access to highly functionalized nitriles. nih.gov | Broadening the substrate scope and exploring new radical precursors. |
| Flow Chemistry Synthesis | Improved safety, scalability, and process control. rsc.orgcinz.nz | Adaptation of batch syntheses to continuous flow systems. researchgate.net |
Development of New Catalytic Asymmetric Transformations
The creation of the chiral center in this compound is the most critical step in its synthesis. Future research will heavily invest in new catalytic asymmetric transformations to achieve this with higher efficiency, selectivity, and sustainability.
Biocatalysis is a rapidly growing field with immense potential. nih.govcore.ac.ukacs.orgtaylorfrancis.com Enzymes, such as nitrilases, aldoxime dehydratases, or transaminases, operate under mild conditions and often exhibit exceptional enantioselectivity. nih.gov The use of microorganisms or isolated enzymes could provide a direct and environmentally friendly route to chiral nitriles and their derivatives. nih.gov Chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysts, are also a key area of future development, allowing for the synthesis of complex chiral building blocks. core.ac.ukchimia.chmdpi.comchimia.ch
Asymmetric photoredox catalysis represents another frontier. chemrxiv.org This technique uses visible light to drive chemical reactions, enabling the formation of carbon-carbon bonds under exceptionally mild conditions. sciengine.comresearchgate.netacs.org The development of new chiral photocatalysts could lead to novel asymmetric routes for the synthesis of precursors to this compound, potentially through radical-based pathways that are difficult to achieve with traditional methods. chemrxiv.orgrsc.org
Furthermore, the use of computational modeling will play an increasingly vital role in designing new catalysts. arxiv.orgnih.govrsc.org By simulating reaction mechanisms and transition states, researchers can predict the effectiveness of new chiral ligands and catalysts, accelerating the discovery process and reducing the need for extensive empirical screening. arxiv.orgnih.gov
Table 2: Emerging Catalytic Asymmetric Methods
| Catalytic Method | Principle | Future Research Direction |
|---|---|---|
| Biocatalysis | Use of enzymes or whole-cell microorganisms for stereoselective transformations. acs.org | Enzyme engineering and directed evolution to create catalysts with tailored substrate specificity and enhanced stability. nih.gov |
| Asymmetric Photoredox Catalysis | Visible light-driven reactions using chiral photocatalysts to induce enantioselectivity. chemrxiv.org | Design of new chiral photosensitizers and exploration of novel asymmetric radical reactions. researchgate.net |
| Organocatalysis | Use of small organic molecules as chiral catalysts. | Development of novel catalysts for enantioselective conjugate additions and other C-C bond-forming reactions. |
| Computational Catalyst Design | In silico modeling to predict catalyst performance and guide experimental work. | Integration of machine learning and quantum mechanics to design highly selective catalysts for specific transformations. arxiv.org |
Expansion of Applications in the Synthesis of Biologically Relevant Molecules
Chiral nitriles are versatile intermediates in the synthesis of pharmaceuticals and other biologically active compounds. nj-finechem.comnih.gov The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, amides, and heterocycles, making it a valuable synthon. rsc.org
A significant future application for this compound lies in the synthesis of active pharmaceutical ingredients (APIs). mdpi.com For example, the corresponding chiral amino alcohol, (R)-3-aminobutan-1-ol, which can be derived from the reduction of the nitrile, is a key intermediate in the synthesis of the HIV integrase inhibitor Dolutegravir . nih.govnih.govtandfonline.comresearchgate.net As the demand for such vital medicines grows, the need for efficient and scalable syntheses of their chiral building blocks will intensify. Research will focus on streamlining the conversion of the nitrile to these key intermediates.
Beyond Dolutegravir, this chiral building block has the potential to be utilized in the synthesis of a wide range of other complex molecules. Its specific stereochemistry and functionality make it an attractive starting material for creating libraries of compounds for drug discovery programs. nih.gov The development of diversity-oriented synthesis strategies starting from this compound could lead to the discovery of new therapeutic agents. acs.org
Green Chemistry Approaches to the Synthesis and Derivatization of the Compound
The principles of green chemistry are increasingly guiding synthetic planning in both academia and industry. Future research on this compound will undoubtedly prioritize the development of more sustainable processes.
As mentioned previously, biocatalysis is inherently a green technology, utilizing renewable catalysts (enzymes) that operate in aqueous media under mild conditions. core.ac.uk Expanding the biocatalytic toolbox for nitrile synthesis and modification will be a major goal. acs.org
Other green chemistry principles that will be applied include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids.
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. cinz.nz
The integration of these green approaches will not only make the production of this compound more environmentally friendly but also more economically viable on an industrial scale.
Q & A
Basic Research Questions
Q. What safety protocols should be prioritized when handling nitrile derivatives like (R)-4-Benzyloxy-3-methylbutyronitrile in laboratory settings?
- Methodological Answer : Follow guidelines for structurally similar nitriles (e.g., 4-formyl-3-methoxybenzonitrile ):
- Use PPE (gloves, goggles, lab coat) and ensure adequate ventilation to avoid inhalation of vapors .
- Store in sealed containers away from ignition sources to prevent combustion (dry chemical extinguishers recommended) .
- In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical attention if irritation persists .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to identify benzyloxy, methyl, and nitrile groups, comparing shifts with analogs like 4-formyl-3-methoxybenzonitrile (δ 10.0 ppm for aldehyde in H NMR) .
- IR Spectroscopy : Confirm nitrile absorption bands near 2240 cm and benzyloxy C-O stretches at 1250–1050 cm .
- Mass Spectrometry : Validate molecular weight (e.g., 4-formyl-3-methoxybenzonitrile: CHNO, MW 161.16) .
Q. How can researchers ensure purity during the synthesis of this compound when commercial sources lack analytical data?
- Methodological Answer :
- Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification, referencing methods for 4-methoxybenzonitrile derivatives .
- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .
Advanced Research Questions
Q. What strategies optimize enantiomeric excess in the asymmetric synthesis of this compound?
- Methodological Answer :
- Employ chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) for kinetic resolution during nitrile formation .
- Use chiral stationary phases (CSPs) in preparative HPLC for enantiomer separation, as applied in tert-butyldimethylsilyl-protected intermediates .
- Monitor optical rotation and compare with literature values for related (R)-configured nitriles .
Q. How do steric and electronic effects of the benzyloxy group influence the reactivity of this compound in nucleophilic additions?
- Methodological Answer :
- Conduct comparative studies with analogs (e.g., 4-methoxybenzonitrile ):
- Assess reaction rates in Grignard additions (e.g., benzyloxy’s steric hindrance vs. methoxy’s electron-donating effects).
- Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to map electron density around the nitrile group .
Q. How can contradictory data on reaction yields for this compound synthesis be resolved?
- Methodological Answer :
- Perform controlled reproducibility studies:
- Standardize reaction conditions (temperature, solvent, catalyst loading) across labs .
- Use statistical tools (ANOVA, Tukey’s HSD) to identify significant variables .
- Cross-validate analytical methods (e.g., NMR vs. LC-MS) to rule out impurities affecting yield calculations .
Data-Driven Research Design
Q. What experimental frameworks are recommended for studying the long-term stability of this compound under varying storage conditions?
- Methodological Answer :
- Design accelerated stability studies:
- Store samples at 4°C, 25°C, and 40°C with controlled humidity (ICH Q1A guidelines) .
- Monitor degradation via periodic HPLC and FTIR to detect hydrolysis of the nitrile group .
Q. How can computational modeling predict the physicochemical properties of this compound when experimental data is limited?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
